AC-55649

説明

Contextualization of Novel Chemical Entities in Scientific Research

The discovery and characterization of novel chemical entities (NCEs) are fundamental to advancing scientific understanding and developing new therapeutic strategies. These compounds often serve as invaluable tools for dissecting complex biological pathways, identifying specific molecular targets, and validating their roles in health and disease. Within the realm of chemical biology and pharmacology, NCEs that exhibit high selectivity for particular receptors or enzymes are especially prized, as they enable researchers to probe the precise functions of these targets with minimal off-target effects. Retinoid receptors, a class of nuclear receptors that regulate gene expression, represent critical targets for such investigations due to their widespread involvement in development, differentiation, homeostasis, and disease pathogenesis wikipedia.orgfishersci.at.

Rationale for Investigating AC-55649

The investigation into this compound stems from a concerted effort to understand and modulate the intricate retinoid signaling network. As a selective RARβ2 agonist, this compound offers a unique opportunity to delineate the specific contributions of this receptor isoform, which is often difficult to achieve with pan-retinoid agonists like all-trans-retinoic acid that activate multiple retinoid receptors wikipedia.orgnih.gov.

Despite its potent and selective activity, initial characterization revealed that this compound possessed high lipophilicity and very low aqueous solubility, rendering it unsuitable for direct drug development uni.lujinpanlab.com. This identified a critical research gap: the need for more orally bioavailable and pharmacokinetically favorable RARβ2 selective agonists. Consequently, this compound became a crucial lead compound, guiding subsequent hit-to-lead optimization efforts that led to the discovery of compounds like AC-261066, which retained RARβ2 selectivity while exhibiting improved physicochemical properties uni.lujinpanlab.com. Furthermore, while its agonistic activity is well-established, the full spectrum of its biological effects and the precise downstream molecular mechanisms in various physiological and pathological contexts continue to be areas of active research.

Research on this compound has been guided by several key hypotheses:

Hypothesis 1: RARβ2 agonism can selectively modulate cellular processes. Given the distinct roles of different retinoid receptor isoforms, it was hypothesized that selective activation of RARβ2 by compounds like this compound could elicit specific biological responses, such as inhibiting cancer cell proliferation or promoting neuronal differentiation, without the broader pleiotropic effects associated with pan-RAR agonists wikipedia.org.

Hypothesis 2: RARβ2 activation plays a role in metabolic regulation. Emerging evidence suggested a link between retinoid signaling and metabolic health. A guiding hypothesis was that selective RARβ2 agonists could mitigate metabolic dysfunctions, such as hyperglycemia and ectopic lipid accumulation, observed in conditions like diabetes and obesity uni.lu.

Hypothesis 3: this compound can serve as a pharmacological tool for target validation. Despite its physicochemical limitations, it was hypothesized that this compound's high selectivity would make it an invaluable tool for validating RARβ2 as a therapeutic target in various disease models and for elucidating the specific biological functions attributed to this receptor isoform jinpanlab.com.

Identification of Research Gaps Pertaining to this compound

Overview of this compound's Significance in Current Scientific Landscape

This compound holds significant importance in the current scientific landscape primarily as a highly selective pharmacological probe for RARβ2 wikipedia.orgnih.gov. Its identification through high-throughput screening against the human RARβ2 receptor demonstrated the feasibility of developing isoform-selective retinoids, a challenging endeavor given the high homology among retinoid receptor ligand-binding domains fishersci.atuni.lujinpanlab.com. This selectivity has enabled researchers to investigate the specific roles of RARβ2 in various biological systems, including its function as a tumor suppressor gene, its involvement in neuronal differentiation and regeneration, and its impact on metabolic pathways wikipedia.orgnih.govuni.lu. Moreover, this compound served as the foundational chemical scaffold for the development of more potent and orally available RARβ2 agonists, such as AC-261066, thereby contributing significantly to the retinoid drug discovery pipeline uni.lujinpanlab.com.

Structure and Scope of the Research Inquiry on this compound

This article provides a comprehensive overview of this compound, focusing on its chemical properties, its specific agonistic activity towards RARβ2, and the detailed research findings derived from its application in various biological models. The scope of this inquiry is strictly limited to the compound's chemical and biological characteristics, its observed effects in scientific studies, and its role as a research tool and a lead compound in the development of more advanced RARβ2 agonists. This includes its impact on cellular proliferation, differentiation, and metabolic processes, as supported by published research.

Structure

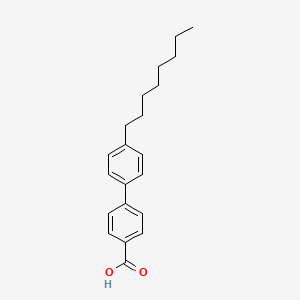

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-octylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)21(22)23/h9-16H,2-8H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBKPYIEQLLNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364925 | |

| Record name | 4-(4-octylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-49-6 | |

| Record name | 4′-Octyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-octylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Octyl-4-biphenylcarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic and Structural Elucidation Methodologies for Ac 55649

Strategies for AC-55649 Synthesis and Derivatization

The development of this compound and its analogs involves sophisticated synthetic methodologies aimed at achieving desired structural features and biological activities. As a biphenyl (B1667301) carboxylic acid, its synthesis typically relies on established organic reactions for constructing biaryl systems. nih.govcaymanchem.comresearchgate.net

Novel Synthetic Routes and Optimization

This compound was discovered as a "hit" compound from a high-throughput screening campaign, indicating that its initial synthesis likely involved diverse chemical approaches to generate a large library of molecules. researchgate.net While specific novel synthetic routes for this compound itself are not detailed in publicly available search results, the general synthesis of biphenyl derivatives often employs cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process coupling aryl halides with boronic acids, is a well-established method for constructing biphenyl systems. This method has been applied to the synthesis of related biphenylcarboxylic acids, suggesting its potential applicability or similar strategies in the synthesis of this compound.

Following its identification, this compound underwent "hit-to-lead optimization," which transformed the initial lipophilic and poorly soluble compound into more potent and orally available derivatives, such as AC-261066. nih.govresearchgate.net This optimization process implies the exploration of various derivatization strategies to improve physicochemical properties while retaining or enhancing biological selectivity. Such strategies would involve modifying the octyl chain or the biphenyl carboxylic acid core through reactions like esterification, amidation, or the introduction of different functional groups, although specific details for this compound's derivatization are not extensively published in the provided search results.

Asymmetric Synthesis and Stereochemical Control of this compound Analogs

The chemical structure of this compound, 4'-octyl-[1,1'-biphenyl]-4-carboxylic acid, does not inherently contain chiral centers, meaning the compound itself is achiral. Therefore, asymmetric synthesis would not be directly applicable to this compound. However, in the broader context of medicinal chemistry and drug development, the exploration of chiral analogs and derivatives is crucial for optimizing pharmacological profiles, as enantiomers can exhibit different biological activities. iitm.ac.in

Should chiral analogs of this compound be pursued, asymmetric synthesis techniques would become highly relevant. These techniques aim to synthesize enantiomerically pure compounds, often employing chiral catalysts, auxiliaries, or enzymes to control stereochemistry during bond formation. iitm.ac.innih.govyork.ac.ukd-nb.info Examples of such methodologies include asymmetric catalysis, kinetic resolution, and dynamic kinetic resolution. iitm.ac.innih.gov While the search results discuss these general principles of asymmetric synthesis, there is no specific information regarding the asymmetric synthesis or stereochemical control of chiral this compound analogs.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry advocate for environmentally benign synthetic methodologies, focusing on reducing hazardous substances, improving atom economy, and minimizing waste generation. rsc.org While specific green chemistry approaches explicitly applied to the synthesis of this compound are not detailed in the provided information, the broader field of organic synthesis, particularly for pharmaceutical intermediates, increasingly incorporates these principles.

For instance, in the synthesis of related biphenylcarboxylic acid derivatives, green chemistry applications have been explored, such as bromination/oxidation processes yielding high efficiency and low energy cost. Such examples highlight the potential for incorporating sustainable practices, including the use of more benign solvents, catalytic methods to reduce stoichiometric reagents, and energy-efficient reaction conditions, in the production of biphenyl-based compounds like this compound. However, detailed research findings on green chemistry applications specifically for the synthesis of this compound are not available in the current search results.

Spectroscopic Characterization Techniques for this compound

Accurate structural elucidation and confirmation are paramount in chemical synthesis and drug discovery. For compounds like this compound, advanced spectroscopic techniques are indispensable.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to provide comprehensive structural information. iitm.ac.inhmdb.ca

1D NMR (e.g., 1H NMR, 13C NMR): These techniques provide information about the number and type of hydrogen and carbon atoms, respectively, and their immediate chemical environment. For a biphenyl carboxylic acid like this compound, 1H NMR would reveal distinct signals for the aromatic protons and the aliphatic protons of the octyl chain, while 13C NMR would provide insights into the carbon skeleton. A certificate of analysis for a derivative, AC-261066, states that its 1H NMR is "Consistent with structure," indicating the routine use of this technique for structural verification in this chemical series.

2D NMR (e.g., COSY, HSQC, HMBC): These advanced techniques provide correlations between different nuclei, offering crucial information for assigning complex spectra and confirming connectivity within the molecule. For example, COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with directly bonded carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds. These techniques are essential for unambiguously confirming the biphenyl linkage and the position of the octyl chain and carboxylic acid group.

Solid-State NMR: While less common for routine characterization of small molecules, solid-state NMR can provide valuable information on polymorphism, molecular packing, and dynamics in the solid state, which can be relevant for pharmaceutical formulations.

While NMR is routinely used for structural confirmation of this compound and its derivatives, specific detailed 2D NMR or solid-state NMR spectral data for this compound are not explicitly provided in the publicly available search results.

High-Resolution Mass Spectrometry (HRMS) for this compound Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the exact molecular weight of a compound, thereby confirming its elemental composition and molecular formula. researchgate.netrsc.org For this compound, HRMS would be employed to confirm its molecular formula of C21H26O2 and its precise mass.

The application of HRMS is consistently mentioned in the context of characterizing this compound and related compounds. For instance, studies on the characterization of novel compounds and metabolites often utilize ultra-high performance liquid chromatography coupled to high-resolution Q Exactive Orbitrap mass spectrometry (UHPLC-HRMS) to identify biotransformation products and confirm their structures. researchgate.net While specific HRMS data (e.g., exact m/z values for the molecular ion or characteristic fragments) for this compound itself are not explicitly detailed in the provided search snippets, its use for structural confirmation in the context of this compound class is well-established. core.ac.ukresearchgate.net

Table 1: Key Properties of this compound

| Property | Value | Source |

| Chemical Name | 4'-octyl-[1,1'-biphenyl]-4-carboxylic acid | caymanchem.com |

| CAS Number | 59662-49-6 | caymanchem.com |

| Molecular Formula | C21H26O2 | caymanchem.com |

| Molecular Weight | 310.44 g/mol | caymanchem.com |

| PubChem CID | 1714884 | guidetopharmacology.org |

| Compound Class | Synthetic organic | guidetopharmacology.org |

Table 2: RAR Selectivity of this compound in NIH3T3 cells

| Receptor Isoform | EC50 (nM) | Selectivity (vs. RARβ2) | Source |

| RARβ2 | 126 | 1x | caymanchem.com |

| RARα | 1,995 | ~16x less selective | caymanchem.com |

| RARβ1 | 2,512 | ~20x less selective | caymanchem.com |

| RARγ | 6,310 | ~50x less selective | caymanchem.com |

Computational Chemistry and Molecular Modeling of this compound

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational methodology widely employed in various scientific disciplines, including chemical physics, materials science, and biophysics mdpi.com. This approach allows for the detailed characterization of biomolecular systems, offering insights into their dynamic behavior and interactions at an atomic level mdpi.com. MD simulations are particularly valuable in the initial stages of drug design and development, as they can predict relevant properties for chemical systems that might be challenging or costly to investigate experimentally mdpi.com.

The core principle of MD simulations involves simulating the time evolution of a system of interacting atoms and molecules. By solving Newton's equations of motion for each atom, MD can provide information on molecular movements, conformational changes, and the stability of molecular complexes mdpi.comu-tokyo.ac.jp. Common applications include characterizing membrane structure and organization, membrane permeability, lipid-protein interactions, lipid-drug interactions, and protein-ligand interactions mdpi.com. For compounds like this compound, which is known to be a potent and selective agonist of the retinoic acid receptor β2 (RARβ2) apexbt.commedchemexpress.com, MD simulations could theoretically offer insights into its binding mechanisms with RARβ2, the conformational changes induced upon binding, and the stability of the receptor-ligand complex. Such simulations could help elucidate the molecular basis of its high isoform selectivity and its downstream biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based computational approach that seeks to establish mathematical relationships between the chemical structures of compounds and their investigated biological activities nih.govresearchgate.net. This methodology is fundamental in medicinal chemistry, toxicology, and agrochemistry for predicting biological responses and optimizing molecular potency researchgate.net. QSAR models correlate various molecular descriptors (representing physicochemical properties, electronic parameters, or structural elements) with a compound's biological activity, often expressed as logarithms of equipotent molar activities researchgate.netnih.gov.

The common applications of QSAR modeling include evaluating the structural characteristics of a compound and designing and predicting the activities of new compounds nih.govmdpi.com. By identifying the key structural features that contribute to a specific biological activity, QSAR studies can guide the rational design of novel analogs with improved potency, selectivity, or other desired properties nih.gov. For instance, in the context of this compound, QSAR modeling could be applied to a series of its analogs to identify the structural determinants responsible for its potent and selective RARβ2 agonism apexbt.com. This could involve analyzing descriptors related to hydrophobicity, electronic properties, and steric features to understand their impact on receptor binding and activation. Such models could then be used to predict the activity of un-synthesized or novel this compound derivatives, streamlining the drug discovery process.

Various statistical and machine learning techniques, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), are employed in QSAR model development nih.govnih.gov. The predictive power of a QSAR model is typically assessed through validation metrics like R² and Q² values, which indicate the correlation between predicted and experimental activities nih.govmdpi.com.

Advanced Mechanistic Studies of Ac 55649 S Biological Interactions

Target Identification and Validation for AC-55649

The identification and validation of molecular targets are crucial steps in understanding the biological effects of a chemical compound. For this compound, initial discovery efforts pinpointed its interaction with retinoid receptors, specifically RARβ2. ebi.ac.ukwindows.net

High-Throughput Screening (HTS) and Virtual Screening for this compound Targets

This compound was initially identified through functional high-throughput screening (HTS) assays. windows.net HTS involves the rapid testing of large libraries of chemical compounds against specific biological targets or pathways to identify active molecules. In the context of retinoid receptors, such screens often utilize cell-based reporter gene assays where the activation of a specific receptor subtype leads to a measurable signal. nih.gov This approach enabled the detection of this compound's potent agonistic activity. windows.net

While the precise virtual screening methodologies employed in this compound's initial discovery are not extensively detailed, virtual screening techniques are generally employed to computationally predict potential drug candidates or targets based on molecular structure and known binding sites. These methods can involve ligand-based approaches (comparing this compound's structure to known RAR agonists) or structure-based approaches (docking this compound into the ligand-binding domain of RARβ2). researchgate.netcore.ac.uk Such computational analyses complement experimental HTS by narrowing down potential hits and guiding chemical optimization.

Affinity Proteomics and Target Deconvolution Strategies

Affinity proteomics and target deconvolution strategies are essential for confirming direct protein interactions and distinguishing primary targets from off-target effects, especially for compounds identified through phenotypic screens. criver.comomicscouts.comnih.gov These techniques typically involve using the compound itself, or a derivative, as a "bait" to pull down interacting proteins from cellular lysates, which are then identified using mass spectrometry. nih.gov

For this compound, its primary target has been identified as the human RARβ2 receptor. arctomsci.comtargetmol.comapexbt.commedchemexpress.comresearchgate.netcaymanchem.comguidetopharmacology.org While specific affinity proteomics studies directly linking this compound to RARβ2 in a comprehensive proteomic screen are not detailed in the provided information, the high isoform selectivity observed for this compound (over 100-fold for RARβ2 compared to other retinoid receptors) strongly supports its specific interaction with this target. researchgate.netcaymanchem.comguidetopharmacology.orgnih.gov Furthermore, proteomic analyses have been conducted to identify signaling pathways activated by this compound. For example, in embryonic stem cells, treatment with this compound alongside retinoic acid led to the upregulation of proteins such as p38 and AKT, indicating the involvement of these signaling pathways downstream of RARβ2 activation.

Elucidation of this compound's Mechanism of Action (MOA) at the Molecular Level

The mechanism of action of this compound at the molecular level centers on its role as a selective agonist for RARβ2, a nuclear receptor. arctomsci.comtargetmol.comapexbt.commedchemexpress.comresearchgate.netcaymanchem.comguidetopharmacology.org Retinoic acid receptors (RARs) are ligand-activated transcription factors that, upon binding to their specific ligands, form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the regulation of gene transcription.

Enzymatic Assays and Kinetic Characterization of this compound

As an agonist of a nuclear receptor, this compound's primary molecular interaction is not with an enzyme in the classical sense of inhibition or activation of catalytic activity. Instead, its "activity" is measured in terms of its ability to functionally activate the RARβ2 receptor and induce downstream transcriptional responses. This functional potency is often quantified using pEC50 or EC50 values derived from cell-based assays.

This compound is characterized as a potent and highly isoform-selective agonist of the human RARβ2 receptor, with a pEC50 of 6.9. arctomsci.comtargetmol.commedchemexpress.com This indicates that this compound achieves half-maximal activation of RARβ2 at a concentration of approximately 126 nM. caymanchem.com Its selectivity profile is a key aspect of its kinetic characterization:

| Receptor Subtype | pEC50 | EC50 (nM) | Selectivity vs. RARβ2 |

| RARβ2 | 6.9 | 126 | 1x |

| RARβ1 | 5.7 | 1995 | ~16x |

| RARα | 5.6 | 2512 | ~20x |

| RARγ | - | 6310 | ~50x |

Note: pEC50 values are negative logarithms of EC50 values. Higher pEC50 indicates higher potency. EC50 values are approximate conversions based on the provided pEC50s and direct EC50s where available. caymanchem.comguidetopharmacology.org

This data highlights this compound's significant preference for RARβ2 over RARβ1, RARα, and RARγ. researchgate.netcaymanchem.comguidetopharmacology.orgnih.gov While this compound does not inhibit the retinoic acid hydroxylase CYP26A1 at concentrations up to 10 µM, further emphasizing its specific agonistic role rather than broad enzymatic inhibition, its primary action is through receptor activation. nih.gov

Receptor Binding Studies and Ligand-Receptor Kinetics for this compound

Receptor binding studies are fundamental to understanding how a ligand interacts with its target receptor. These studies typically measure binding affinity (Kd), and association (kon) and dissociation (koff) rates, which collectively define the ligand-receptor kinetics. bmglabtech.comnih.govresearchgate.netfrontiersin.org While the provided information primarily reports functional potency (pEC50/EC50) for this compound, these values are influenced by the underlying binding affinity and the efficacy of the compound in activating the receptor.

This compound's high functional selectivity for RARβ2 suggests a favorable binding interaction with this specific isoform compared to others. The fact that it is a potent activator of RARβ2 transcriptional activity further supports its effective engagement with the receptor's ligand-binding domain. arctomsci.comtargetmol.commedchemexpress.com Docking studies have been performed with this compound in a model of the ligand-binding domain of the RARβ receptor, providing structural insights into its interaction. core.ac.uk The development of AC-261066, an optimized derivative of this compound with improved potency and oral bioavailability, further underscores the importance of understanding and refining ligand-receptor interactions. ebi.ac.ukwindows.net

Cellular Pathway Analysis (e.g., Western Blot, qPCR, RNA-Seq) in Response to this compound

Studies investigating the cellular pathways modulated by this compound have employed a range of molecular techniques, including quantitative polymerase chain reaction (qPCR), Western blot, and proteomic analyses. In mouse embryonic stem (ES) cells, treatment with this compound in combination with all-trans-retinoic acid (RA) significantly activated key cell signaling pathways, specifically PI3K/AKT, MAPK/ERK, and p38/MAPK nih.gov. Proteomic analyses, utilizing antibody microarrays, revealed an upregulation of proteins such as p38 and AKT in ES cells treated with the RA/AC-55649 combination compared to RA treatment alone nih.gov.

For gene expression analysis, qPCR has been utilized to examine the mRNA levels of RARβ and various endodermal differentiation markers, including Foxa2, Afp, Gata6, and Sox17, in ES cells exposed to this compound, either alone or in combination with RA nih.gov. Western blot analysis has been performed to assess protein expression and phosphorylation states of relevant pathway components, such as phospho-p38 MAPK and phospho-PI3K, in these cellular models nih.gov.

Conversely, in HepG2 cells and primary hepatocytes, this compound demonstrated no discernible effect on the transcription of CYP26A1, CYP26B1, or RAR genes nih.gov. This indicates a specific pathway engagement profile for this compound that does not involve the direct transcriptional regulation of these particular genes, unlike other retinoid receptor agonists such as AM580 (RARα agonist) and TTNPB (pan-RAR agonist), which were shown to upregulate RARβ nih.gov.

Pharmacodynamics of this compound: Cellular and In Vitro System Responses

The pharmacodynamic profile of this compound highlights its specific agonistic activity towards RARβ2 and its subsequent effects on cellular behavior and differentiation in various in vitro and cellular systems.

Dose-Response Relationships of this compound in Cellular Models

This compound exhibits a potent and selective agonistic effect on the human RARβ2 receptor, characterized by a pEC50 value of 6.9 ± 0.4 apexbt.comglpbio.comadooq.com. This compound demonstrates a high degree of selectivity, showing approximately 100-fold preference for RARβ2 over other retinoid receptors, including RARβ1 and RARα .

In breast cancer cell line MCF7, this compound significantly inhibited cellular growth and DNA synthesis, as evidenced by [3H] thymidine (B127349) incorporation experiments apexbt.comglpbio.com. The extent of this inhibition was comparable to that observed with all-trans-retinoic acid, a known growth inhibitor in these cells apexbt.comglpbio.com.

In cytotoxicity assays using human colorectal cancer cell lines COLO205 and HT-29, this compound showed IC50 values greater than 200 µM after 48 hours of treatment, indicating a low level of direct cytotoxicity at these concentrations in these specific cell types adooq.commedchemexpress.com.

For studies on cellular adhesion and proliferation, this compound has been utilized at concentrations such as 1 µM in human K562 cells plos.org. In mouse ES cell cultures, concentrations of 5 µM this compound have been applied to investigate its impact on gene expression nih.gov.

Efficacy Studies of this compound in Phenotypic Assays

This compound has demonstrated efficacy in inducing neuronal differentiation. It promoted neurite outgrowth in adult mouse spinal cord cells and NTERA-2 cells, a process indicative of neuronal differentiation, in a manner similar to that observed with retinoic acid apexbt.comglpbio.com. This effect was confirmed through immunocytochemistry and by the expression of the neuronal differentiation marker Neurofilament L apexbt.comglpbio.com.

In the context of developmental biology, this compound at a concentration of 100 nM induced the formation of bilaterally symmetric limb buds in approximately 65% of Xenopus larvae apexbt.comglpbio.com. However, it also led to larval mortality at metamorphosis onset (around stage 62), a period characterized by peak levels of thyroid hormones T3 and T4 apexbt.comglpbio.com.

Beyond developmental processes, this compound has been identified as a compound with potential therapeutic relevance in broader disease contexts. Connectivity Map (CMap) analysis, a bioinformatics tool that correlates gene expression signatures with compound effects, identified this compound as a compound that could reverse gene signatures associated with asparaginase-induced pancreatitis nih.govmdpi.com. It ranked highly among retinoids in its ability to reverse these specific gene signatures nih.govmdpi.com.

In studies involving triple-negative murine mammary cancer cell lines, LM38LP and 4T1, this compound (at 2 µM) exhibited varied effects depending on the cell line. It reduced the migratory capacity of LM38LP cells and decreased the activity of soluble matrix metalloproteinase 2 (MMP2) in these cells conicet.gov.ar. Furthermore, this compound diminished the adhesive capacity of LM38LP cells conicet.gov.ar. Conversely, in 4T1 cells, this compound increased adhesive capacity and, in an experimental lung metastasis assay, enhanced the metastatic potential of LM38LP cells conicet.gov.ar. These findings underscore the context-dependent nature of this compound's effects on cancer cell phenotypes.

In T cells, this compound (1 µM) was shown to induce the expression of Itg-α4, an integrin subunit, although the RARα agonist AM580 demonstrated greater potency in this regard nih.gov.

Synergistic and Antagonistic Effects of this compound with Other Compounds

The biological activity of this compound can be modulated by the presence of other compounds, leading to synergistic or antagonistic effects. In mouse ES cells, the combined treatment of RA and this compound resulted in a significant activation of the PI3K/AKT, MAPK/ERK, and p38/MAPK signaling pathways, suggesting a synergistic interaction in pathway activation nih.gov.

Conversely, studies have also indicated potential antagonistic roles for RARβ activation in certain contexts. For instance, the inhibition of RARβ using the antagonist LE135, when combined with RA treatment, led to a more than four-fold increase in the efficiency of mouse ES cell differentiation into neurons compared to RA treatment alone nih.gov. This suggests that activation of RARβ by this compound might repress neuronal differentiation, and its inhibition could enhance this process.

The broader retinoid signaling system involves complex interactions. Activation of retinoid X receptors (RXRs) in the presence of retinoic acid receptor (RAR) agonists, such as this compound, can lead to synergistic effects and enhanced activity news-medical.net. This compound itself demonstrates high selectivity for RARβ2, with over 100-fold selectivity against RXRα, RXRβ, and RXRγ researchgate.net.

Off-Target Profiling and Selectivity Assessment of this compound

This compound is characterized by its high selectivity for the RARβ2 receptor. It functions as a potent agonist specifically for this isotype apexbt.comglpbio.comadooq.com. This selectivity is a key aspect of its pharmacological profile, with studies reporting a 100-fold selectivity for RARβ2 over other RAR subtypes, namely RARβ1 and RARα . Furthermore, this compound exhibits over 100-fold selectivity for RARβ2 compared to the retinoid X receptor (RXR) isoforms, RXRα, RXRβ, and RXRγ researchgate.net.

The assessment of off-target effects and selectivity is a critical component in drug discovery and development to ensure efficacy and minimize potential adverse effects pelagobio.comnih.govassayquant.com. While this compound demonstrates high selectivity for its primary target, RARβ2, the broader field of retinoid pharmacology emphasizes the importance of screening for off-target effects beyond the direct RAR and RXR interactions news-medical.net. The development of optimized compounds like AC-261066, which was derived from this compound, aimed to retain this high beta2 selectivity while improving other physicochemical properties researchgate.netresearchgate.net.

Pan-Assay Interference Compound (PAINS) Analysis for this compound

No specific data or findings regarding Pan-Assay Interference Compound (PAINS) analysis for this compound were identified in the conducted research. PAINS analysis is a computational method used to identify compounds that may show promiscuous activity in various biological assays due to their chemical structure, rather than specific target engagement.

Counter-Screening and Selectivity Panel Assays for this compound

To ascertain the specificity and potential off-target interactions of this compound, counter-screening and selectivity panel assays have been conducted. A key aspect of these studies involves evaluating its activity against a broad range of related and unrelated targets.

In functional assays utilizing NIH3T3 cells, the selectivity of this compound across different Retinoic Acid Receptor (RAR) isoforms was quantified. The EC50 values obtained highlight its strong preference for RARβ2: caymanchem.com

| Receptor Isoform | EC50 (nM) |

| RARβ2 | 126 |

| RARβ1 | 1,995 |

| RARα | 2,512 |

| RARγ | 6,310 |

This data demonstrates this compound's significant selectivity, with approximately 100-fold preference for RARβ2 over RARα, RARβ1, and RARγ. researchgate.net

Beyond retinoid receptors, this compound has also been subjected to counter-screening against key enzymes involved in retinoid metabolism, such as Cytochrome P450 26A1 (CYP26A1). CYP26A1 is a human liver retinoic acid hydroxylase responsible for the hepatic clearance of all-trans-retinoic acid (atRA). nih.gov In studies assessing the inhibition of CYP26A1-mediated 9-cis-RA hydroxylation, this compound did not exhibit inhibitory activity even at a concentration of 10 μM. nih.gov This contrasts with other RAR agonists like CD1530, an RARγ-selective agonist, which showed potent inhibition of CYP26A1 with an IC50 of 0.5 μM, and TTNPB, a pan-RAR agonist, with an IC50 of 3.7 μM. nih.gov The lack of significant inhibition of CYP26A1 by this compound is an important finding, as it suggests that its effects on RARβ2 are not confounded by alterations in endogenous retinoid levels due to metabolic inhibition. nih.gov

Computational Prediction of Off-Target Interactions for this compound

Computational prediction of off-target interactions is a critical component of modern drug discovery, aiming to identify unintended molecular targets that a compound might bind to or modulate, potentially leading to unforeseen biological effects. These computational approaches often involve techniques such as molecular docking, pharmacophore modeling, and machine learning algorithms trained on large datasets of compound-target interactions. The goal is to predict potential interactions based on chemical structure similarity, binding site characteristics, and known biological networks.

Preclinical Efficacy and Translational Research of Ac 55649

In Vivo Efficacy Studies of AC-55649 in Disease Models

Diverse animal models have been employed to assess the in vivo efficacy of this compound, reflecting the broad physiological roles of retinoid signaling. In the context of metabolic disorders, high-fat diet (HFD)-induced obesity mouse models and genetically obese mouse models of insulin (B600854) resistance have been utilized to investigate its effects on type 2 diabetes and associated metabolic dysfunctions researchgate.netnih.gov. These models are well-established for mimicking key aspects of human metabolic syndrome, including hyperglycemia and insulin resistance nih.gov.

For cancer research, murine triple-negative mammary cancer cell lines, specifically LM38LP and 4T1, have been used to evaluate the impact of this compound on metastatic potential, migration, and adhesion conicet.gov.ar. While in vitro studies often precede in vivo validation, the inhibition of proliferation in MCF-7 breast cancer cells in vitro serves as a foundational model for its potential anti-cancer activity apexbt.comcaymanchem.com. Additionally, studies exploring its impact on colon cancer have utilized colon cancer cell lines, with findings suggesting an in vivo relevance related to the Sonic Hedgehog (Shh) signaling pathway e-century.us.

In the realm of neurological and developmental biology, retinoid-responsive NTERA-2 cells and adult mouse spinal cord preparations have served as in vitro models for neurite outgrowth, providing insights into its neurotrophic potential apexbt.comcaymanchem.com. Furthermore, Xenopus larvae have been employed to study the compound's influence on developmental processes, specifically limb regeneration apexbt.com. More recently, aged mouse models have been adopted to investigate the therapeutic potential of RAR agonists, including this compound, in postoperative cognitive dysfunction (POCD) nih.govresearchgate.net.

This compound functions as a selective RARβ2 agonist, mediating its effects through the activation of this specific nuclear receptor apexbt.comadooq.comcaymanchem.com. Its pharmacological interventions have shown significant promise in addressing various pathological conditions.

In models of type 2 diabetes and insulin resistance, this compound has been demonstrated to reduce fasting blood glucose levels and mitigate obesity-driven ectopic lipid accumulation in vital organs such as the liver, kidney, pancreas, and muscle caymanchem.comresearchgate.netnih.gov. This effect is attributed to the modulation of genes central to lipogenesis and mitochondrial free fatty acid oxidation researchgate.netnih.gov.

In cancer biology, this compound has been shown to inhibit the proliferation of MCF-7 breast cancer cells and suppress DNA synthesis apexbt.com. Moreover, in colon cancer cells, activation of RARβ by this compound led to the inhibition of the Shh signaling pathway, suggesting a role in tumor suppression e-century.us. The compound's influence on metastatic processes in murine mammary cancer models has yielded varied results, with this compound reducing LM38LP migratory capacity and soluble MMP2 activity, while increasing adhesive capacity in 4T1 cells and, in some contexts, increasing metastatic potential conicet.gov.ar.

Beyond metabolic and oncological applications, this compound has induced neurite outgrowth in NTERA-2 cells and adult mouse spinal cord, indicating its capacity to mediate neuronal differentiation akin to all-trans-retinoic acid apexbt.comcaymanchem.com. In developmental studies, treatment with this compound in Xenopus larvae resulted in the formation of bilaterally symmetric limb buds, highlighting its role in morphogenetic events apexbt.com. Furthermore, in a bioinformatics model, this compound exhibited a strong negative correlation with postoperative cognitive dysfunction, suggesting its potential to mitigate cognitive impairments nih.govresearchgate.net.

The selectivity profile of this compound is summarized in the following table:

| Retinoid Receptor | pEC₅₀ (nM) | Selectivity (vs. RARβ2) |

| RARβ2 | 6.9 | 1x |

| RARβ1 | 5.7 | ~100x |

| RARα | 5.6 | ~100x |

| RARγ | 5.6 | ~100x |

| RXRα | >1000 | >100x |

| RXRβ | >1000 | >100x |

| RXRγ | >1000 | >100x |

| Data compiled from caymanchem.comresearchgate.netnih.gov. Note: pEC₅₀ values are approximate and may vary slightly between studies. |

The identification and validation of biomarkers are crucial for understanding the efficacy and guiding the therapeutic application of this compound. In the context of clear cell renal cell carcinoma, FDX1 expression has been investigated for its correlation with the IC₅₀ of preclinical drugs, including this compound mdpi.com. This suggests FDX1 as a potential biomarker for drug sensitivity in this cancer type mdpi.com.

For prostate cancer, the hypermethylation status of RARβ2 itself has been identified as a promising quantitative marker apexbt.com. This aligns with this compound's mechanism as an RARβ2 agonist, implying that the methylation state of this receptor could indicate responsiveness to such compounds.

In studies related to postoperative cognitive dysfunction (POCD), RARα and its target genes have been identified as potential biomarkers. Acitretin, another RAR agonist, was shown to prevent the surgery-induced reduction in RARα and its target genes in the hippocampal regions of aged mice, suggesting that modulation of RARα and its downstream effects could serve as indicators of therapeutic response for RAR agonists like this compound in cognitive disorders nih.govresearchgate.net.

Longitudinal monitoring in animal models provides critical insights into the sustained effects of this compound on disease progression. In models of type 2 diabetes and insulin resistance, treatment with this compound markedly improved fasting hyperglycemia, glucose excursions, and area under the curve (AUC) glucose over time nih.gov. This indicates a sustained amelioration of the diabetic phenotype. Furthermore, the mitigation of obesity-driven ectopic lipid accumulation in various tissues, including liver, kidney, pancreas, and muscle, was observed, demonstrating its long-term impact on metabolic health researchgate.netnih.gov.

While specific detailed longitudinal data for tumor growth in this compound-treated cancer models were not extensively detailed in the provided search results, the observed inhibition of cell growth and DNA synthesis in vitro apexbt.com, and modulation of signaling pathways in vivo e-century.us, suggest that such monitoring would be crucial in comprehensive cancer studies. Similarly, for postoperative cognitive dysfunction, the sustained prevention of cognitive impairments and the reversal of surgery-induced reduction in RARα expression in hippocampal regions of aged mice highlight the importance of longitudinal behavioral and molecular assessments nih.govresearchgate.net.

Biomarker Identification and Validation for this compound Response

Translational Research and Biomarker Development for this compound

Translational research for this compound focuses on bridging the gap between preclinical findings and potential clinical applications, with a strong emphasis on correlating in vitro and in vivo data and developing robust biomarkers.

The in vitro characterization of this compound as a potent and selective RARβ2 agonist provides a strong mechanistic basis for its observed in vivo effects apexbt.comadooq.comcaymanchem.com. For instance, the in vitro inhibition of MCF-7 breast cancer cell proliferation and DNA synthesis by this compound apexbt.comcaymanchem.com directly supports its investigation in in vivo cancer models, where RARβ2 is recognized as a tumor suppressor gene apexbt.com.

Similarly, the in vitro induction of neurite outgrowth in NTERA-2 cells and adult mouse spinal cord preparations by this compound apexbt.comcaymanchem.com aligns with the in vivo understanding that RARβ signaling is critical for retinoid-mediated neurite outgrowth and functional recovery in nerve injury models nih.gov. This correlation suggests that in vitro assays can serve as predictive tools for identifying compounds with neurotrophic potential.

Perhaps one of the most compelling translational aspects is the consistent activity of this compound in metabolic models. Its in vitro activity as an RARβ2 agonist translates directly to its in vivo efficacy in reducing fasting blood glucose and mitigating ectopic lipid accumulation in high-fat diet and genetically obese mouse models caymanchem.comresearchgate.netnih.gov. This demonstrates a clear link between its receptor-specific activation and systemic metabolic improvements.

Furthermore, the in vitro observation that this compound activates RARβ and inhibits the Shh signaling pathway in colon cancer cells e-century.us provides a molecular basis for its potential anti-cancer effects observed or implied in in vivo settings. The use of bioinformatics tools, such as the Connectivity Map (CMap), which indicated a strong negative correlation between this compound and postoperative cognitive dysfunction nih.govresearchgate.net, represents an in silico approach that can guide and prioritize in vivo validation studies for cognitive impairments. These correlations are critical for validating in vitro findings and accelerating the development of this compound as a therapeutic agent.

Pharmacokinetics and Pharmacodynamics Pk/pd Modeling of Ac 55649

Absorption, Distribution, Metabolism, and Excretion (ADME) of AC-55649

This compound is characterized by its high lipophilicity and poor aqueous solubility, which significantly impacts its ADME properties researchgate.netebi.ac.ukresearchgate.netacs.org. Its aqueous solubility has been reported as less than 0.001 mg/mL researchgate.net. This low solubility made this compound unsuitable for direct drug development, prompting lead optimization efforts to improve its physicochemical properties and oral bioavailability researchgate.netebi.ac.ukresearchgate.netacs.org.

While general methodologies for in vitro ADME assays like Caco-2 permeability and microsomal stability are well-established in drug discovery mdpi.comresearchgate.netrsc.orgmdpi.comresearchgate.netmercell.comevotec.com, specific quantitative data for this compound from these assays are not extensively detailed in publicly available literature.

Caco-2 Permeability : Caco-2 cell monolayers are widely utilized as an in vitro model to predict human intestinal permeability and investigate drug efflux researchgate.netevotec.com. The permeability coefficient (Papp) is a key metric derived from these assays mercell.com. Given this compound's poor aqueous solubility, it is likely that its Caco-2 permeability would be challenging to assess or would indicate low permeability, consistent with its reported unsuitability for drug development due to solubility issues researchgate.netebi.ac.ukresearchgate.netacs.org. An equilibrated Caco-2 assay setup can characterize the permeability of highly lipophilic compounds, including those that violate Lipinski's Rule of Five, which this compound (logP 6.0-7.7) falls into researchgate.netebi.ac.ukmdpi.com.

Microsomal Stability : Microsomal stability assays are used to assess the metabolic stability of compounds in the liver, often using liver microsomes from various species mdpi.comrsc.org. While specific microsomal stability data for this compound is not explicitly reported, it is known that lead optimization efforts led to the development of analogs like AC-261066, which exhibited improved physicochemical properties researchgate.netebi.ac.ukresearchgate.net. Another related compound, C286, was reported to have very high stability in human microsomes nih.gov. The stability of this compound would have been a factor in determining its potential for further development.

Specific metabolites of this compound have not been identified or quantified in the provided search results. Metabolite identification and quantification are crucial steps in understanding a compound's metabolic pathways and potential for active or toxic metabolites viennabiocenter.orgniser.ac.innih.gov. The high lipophilicity of this compound suggests it would likely undergo significant metabolism, primarily via oxidative pathways mediated by cytochrome P450 enzymes, and possibly conjugation reactions, to facilitate its excretion.

Information regarding the specific drug-drug interaction (DDI) potential of this compound is not explicitly available. DDIs occur when one drug alters the efficacy or pharmacokinetics of another co-administered drug, often through effects on metabolizing enzymes like cytochrome P450 (CYP) isoforms or drug transporters uw.eduwuxiapptec.com. A related compound, C286, which was developed from this compound, was reported to show no significant inhibition (IC50 > 25 µM) against five major CYP450 isozymes nih.gov. This suggests that its optimized analogs might have a favorable DDI profile, but this cannot be directly extrapolated to this compound without specific data.

Metabolite Identification and Quantification of this compound

Computational Pharmacokinetic Modeling of this compound

There is no specific mention of Physiologically Based Pharmacokinetic (PBPK) modeling conducted for this compound in the provided information. PBPK models are mechanistic models that integrate physiological and biochemical parameters with drug-specific properties to predict a compound's ADME behavior in various populations and scenarios epa.govnih.govascpt.orgbiorxiv.org. Such models are particularly useful for predicting internal dose at target organs, assessing interspecies and intraspecies variability, and evaluating drug-drug interactions epa.govascpt.org. Given the challenges with this compound's physicochemical properties, PBPK modeling could be a valuable tool to understand its complex absorption and distribution, especially if more detailed in vitro and in vivo data were available. However, the existing literature does not indicate that such modeling has been published for this compound itself.

Population Pharmacokinetic (PopPK) Analysis for this compound

Population pharmacokinetic (PopPK) analysis is a "top-down" modeling approach that develops PK models based on observed clinical data from a group of individuals, accounting for inter-individual variability in drug exposure nih.govresearchgate.net. This method is crucial for understanding how patient characteristics influence drug pharmacokinetics accp1.orguni-bonn.de. For this compound, a PopPK analysis would typically aim to identify and quantify sources of variability in its PK parameters across a target patient population. Such an analysis would involve collecting drug concentration data from a cohort of individuals and using statistical methods, often non-linear mixed-effects modeling, to estimate population PK parameters (e.g., clearance, volume of distribution) and their associated variability uni-bonn.denih.govresearchgate.net. Despite the general utility of PopPK analysis in drug development, specific PopPK studies or findings for this compound were not identified in the available information.

Pharmacodynamic Modeling and Exposure-Response Relationships of this compound

Pharmacodynamic modeling focuses on describing the relationship between drug concentration at the effect site and the observed biological response accp1.org. Exposure-response (E-R) modeling, a key aspect of PD modeling, directly correlates measures of drug exposure (e.g., area under the curve (AUC), maximum concentration (Cmax)) with clinical or biological outcomes nih.govnih.govfrontiersin.org. For this compound, PD modeling would typically involve characterizing the relationship between its concentration and the degree of RARβ2 activation or the resulting cellular effects. This might include Emax models, which describe the maximum effect a drug can achieve, and EC50 values, representing the concentration at which half of the maximum effect is observed accp1.org. While this compound's pEC50 for RARβ2 has been reported as 6.9 medchemexpress.comguidetomalariapharmacology.orgadooq.com, detailed pharmacodynamic models or comprehensive exposure-response relationships derived from in-depth studies for this compound were not found in the search results.

PK/PD Integration to Optimize this compound Dosing Strategies

The integration of PK and PD principles provides a scientific framework for optimizing drug dosing regimens nih.govmdpi.comnih.gov. By linking the drug's concentration profile over time with its corresponding effect, PK/PD integration allows for the prediction of drug efficacy and the potential for resistance or side effects under various dosing scenarios accp1.orgnih.gov. For this compound, such integration would ideally inform how different administration regimens would translate into specific levels of RARβ2 agonism and subsequent biological outcomes. This involves using mathematical models to simulate the effects of different doses and schedules on the pharmacodynamic response, aiming to maximize desired effects while minimizing undesired ones accp1.orgnih.gov. Critical challenges in implementing PK/PD simulation include the selection of appropriate PK models and the optimization of PK/PD indices nih.gov. However, specific integrated PK/PD studies aimed at optimizing dosing strategies for this compound were not identified in the retrieved literature.

Biomarker-Driven PK/PD Models for this compound

Biomarker-driven PK/PD models incorporate measurable biological indicators (biomarkers) that reflect the drug's mechanism of action or disease progression into the PK/PD framework nih.govnih.govresearchgate.net. These models provide insights into the mechanisms of drug effects and interrelations among drugs, signaling molecules, and biomarkers mdpi.com. For this compound, a biomarker-driven approach would involve identifying and quantifying specific biomarkers that are modulated by RARβ2 activation. This could include gene expression changes, protein levels, or cellular responses directly influenced by RARβ2 agonism. Such models are valuable for translational purposes in early clinical development, allowing for the prediction of drug potency based on biomarker response nih.gov. While the concept of biomarker-driven PK/PD modeling is well-established for rational drug development, specific biomarker-driven PK/PD models or relevant data for this compound were not found in the current search.

Data Tables: Due to the absence of specific pharmacokinetic and pharmacodynamic data, research findings, or modeling results directly pertaining to this compound in the publicly available literature retrieved, no detailed data tables for its PK/PD parameters, population analyses, exposure-response relationships, or biomarker-driven models can be generated at this time.

Regulatory Science and Ethical Considerations in Ac 55649 Research

Compliance with Good Laboratory Practice (GLP) in AC-55649 Preclinical Studies

Good Laboratory Practice (GLP) is a comprehensive quality system applied to non-clinical studies that assess the safety and efficacy of chemicals, medical devices, and pharmaceuticals intended for use in humans, animals, or the environment. This system is crucial for ensuring the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests versabiomedical.com. For a compound like this compound, which is recognized as a pharmacological research tool and a potential starting point for drug development, adherence to GLP principles in preclinical studies would be paramount nih.gov.

GLP guidelines, adopted by organizations such as the Organization for Economic Co-operation and Development (OECD) and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA) (21 CFR Part 58), mandate rigorous controls over study conduct, personnel, facilities, equipment, written protocols, and documentation versabiomedical.com. This ensures that the data generated from preclinical studies are reliable and can be confidently submitted to regulatory authorities. While specific GLP study details for this compound are not publicly available, any preclinical evaluation of such a compound, particularly if it were to advance towards clinical trials, would be expected to comply with these established quality standards.

Investigational New Drug (IND)-Enabling Studies for this compound

Investigational New Drug (IND)-enabling studies are a critical series of preclinical assessments designed to evaluate the potential toxicity risks of a drug before it is tested in human clinical trials and to estimate appropriate starting doses allucent.comals.netcriver.com. For this compound, as a compound with biological activity as a selective RARβ2 agonist, these studies would be essential if it were to transition from a research tool to a therapeutic candidate nih.gov.

Key IND-enabling studies typically encompass three main areas:

Pharmacology: These studies assess the drug's effects on major physiological systems, such as the cardiovascular, central nervous, and respiratory systems, to identify potential safety concerns allucent.com. They also establish the drug's mechanism of action and efficacy criver.com.

Pharmacokinetics (PK): PK assessments investigate how the drug behaves within the body, including its absorption, distribution, metabolism, and excretion (ADME) allucent.comals.net. This includes in vitro metabolism and plasma protein binding studies, as well as systemic exposure studies in the same animal species used for repeated-dose toxicity evaluations allucent.com.

Toxicology: The toxicology assessment involves both acute (single-dose) and repeated-dose toxicity studies allucent.com. Depending on the drug's class, route of administration, intended indication, and planned duration of treatment, additional toxicology studies such as reproductive and developmental toxicity, genotoxicity (examining potential genetic mutations), and carcinogenicity (assessing cancer development over time) may also be required allucent.comals.net.

The data collected from these IND-enabling studies demonstrate the systemic exposure to the drug, the nature and exposures of adverse effects at high dose levels, and the safety margin between efficacious and toxic doses criver.com. This comprehensive nonclinical safety data forms a crucial part of an IND application, which is a formal request to the FDA for authorization to initiate human testing criver.comslideshare.net. While specific IND-enabling study data for this compound is not publicly disclosed, the principles outlined above would guide its preclinical development if pursued for human therapeutic applications.

Ethical Implications of this compound Research and Animal Welfare

Research involving chemical compounds, particularly those with biological activity like this compound, often necessitates the use of experimental animals to understand their effects in a living system kosinmedj.org. Ethical considerations and animal welfare are paramount in such research. While specific ethical review details for this compound research are not publicly available, all animal experimentation is governed by strict ethical guidelines to minimize suffering and ensure humane treatment kosinmedj.orgforskningsetikk.nonih.gov.

The core ethical principles guiding animal research are often summarized by the "3Rs":

Replacement: Researchers are responsible for considering alternatives to animal use whenever possible. This means exploring in vitro or in silico methods if they can achieve the research objective without compromising scientific validity kosinmedj.orgnih.gov.

Reduction: The number of animals used in experiments should be minimized to the lowest number necessary to obtain statistically significant and scientifically sound results kosinmedj.orgforskningsetikk.nonih.gov.

Refinement: Researchers must minimize the risk of suffering and improve animal welfare throughout the research process. This includes providing appropriate care, minimizing pain and distress, and ensuring proper handling, housing, and euthanasia procedures kosinmedj.orgforskningsetikk.nonih.gov.

Ethical committees play a vital role in reviewing and approving animal research protocols, ensuring that the potential harm to animals is assessed and justified by the potential societal benefit kosinmedj.orgnih.govnih.gov. Researchers are responsible for respecting the intrinsic value and sentience of animals, providing care adapted to their needs, and being transparent about research findings, including negative results, to avoid unnecessary repetition of experiments forskningsetikk.no.

Intellectual Property and Patent Landscape for this compound

Intellectual property (IP) rights, particularly patents, are fundamental in the pharmaceutical and biotechnology sectors, providing legal protection for novel inventions and incentivizing research and development. A patent landscape analysis provides an overview of patenting activity within a specific technological field and/or geographic area, offering insights into competitive expertise, R&D investment, and technological roadmaps knowmade.comlexisnexisip.com.

A patent landscape analysis for this compound would involve:

Identifying key players: Determining which companies or research institutions hold patents in the retinoid receptor agonist field, or specifically related to RARβ2 agonists knowmade.comlexisnexisip.com.

Understanding technological trends: Analyzing the evolution of patenting activity to identify emerging technologies or areas of increasing research focus related to this compound's mechanism of action or therapeutic applications knowmade.comlexisnexisip.com.

Assessing risks and opportunities: Identifying potential freedom-to-operate issues (i.e., whether developing or commercializing this compound would infringe on existing patents) and discovering opportunities for licensing, partnerships, or new patent filings knowmade.comlexisnexisip.com.

The absence of readily available specific patent information for this compound in public databases might suggest that any existing intellectual property is proprietary to a specific research institution or company, or that the compound's development has not yet reached a stage where extensive patenting has occurred or been widely publicized.

Future Directions and Broader Impact of Ac 55649 Research

Potential for AC-55649 Clinical Development

While this compound itself has not been reported for direct clinical development, its discovery as a potent and selective RARβ2 agonist has laid foundational groundwork for the advancement of related compounds medchemexpress.comresearchgate.netnih.gov. Initial studies identified this compound as a "hit" compound, but its inherent lipophilicity and poor solubility presented challenges for direct progression into drug development researchgate.netnih.govdrugbank.comnih.gov. This led to the optimization and development of more potent and orally available derivatives, such as AC-261066, which maintained the crucial RARβ2 selectivity while possessing improved physicochemical properties researchgate.netnih.govdrugbank.comnih.govnews-medical.net.

The therapeutic potential of RARβ2 agonists, stemming from the insights gained through this compound research, is being explored across several disease areas. For instance, RARβ2 agonists have demonstrated the ability to reverse diabetic phenotypes, including hyperglycemia, insulin (B600854) resistance, and the expansion of pancreatic β-cell mass, in various mouse models of type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD) researchgate.net. Furthermore, investigations are underway into their potential application in diabetic nephropathy (DN) researchgate.net. Given that RARβ2 functions as a tumor suppressor gene and is frequently found to be hypermethylated in human neoplasms, RARβ2 agonists are also being considered for their antiproliferative effects in cancer research news-medical.netapexbt.com. Recent bioinformatics analysis has also suggested this compound as a potential therapeutic target for Postoperative Cognitive Dysfunction (POCD), indicating its RAR agonist activity is negatively correlated with this condition mdpi.com.

Opportunities for this compound in Combination Therapies

The unique mechanism of action of this compound as a selective RARβ2 agonist presents significant opportunities for its integration into combination therapeutic strategies. Research indicates that this compound can be considered as a component in combination therapies alongside EHMT2 inhibitors for the prevention or treatment of various cancers google.com. Additionally, it has been identified as an all-trans retinoic acid (ATRA)-related compound that could be utilized in conjunction with other therapeutic agents for the management of proliferative disorders, autoimmune diseases, and addiction conditions google.com.

Preclinical studies have provided compelling evidence for the synergistic effects of this compound. For example, the combined treatment of retinoic acid (RA) with this compound has been shown to significantly activate key cell signaling pathways, including PI3K/AKT, MAPK/ERK, and p38/MAPK, when compared to RA treatment alone nih.gov. This activation suggests a potential for enhanced therapeutic outcomes when this compound is co-administered with other agents that target these pathways or act through complementary mechanisms. The compound is also being explored for its potential in drug repurposing, specifically as an adjuvant reagent to enhance the efficacy of immune checkpoint inhibitors in solid cancers nih.gov.

Exploration of Novel this compound Analogs and Derivatives

The journey from the initial discovery of this compound to more clinically viable compounds highlights a robust ongoing effort in the exploration of novel analogs and derivatives. This compound served as a crucial starting point, or "hit" compound, in high-throughput screening initiatives researchgate.netnih.govnews-medical.net. Its inherent physicochemical limitations, particularly its lipophilicity and poor solubility, necessitated a comprehensive "hit-to-lead optimization" process researchgate.netnih.govdrugbank.comnih.gov.

This optimization involved extensive structure-activity relationship (SAR) studies, particularly within biphenyl (B1667301) and phenylthiazole series of analogues, leading to the design and synthesis of new ligands with improved properties drugbank.comnih.gov. The successful development of AC-261066, a more potent and orally bioavailable compound that retained the high RARβ2 selectivity of this compound, exemplifies the fruitfulness of this directed chemical modification researchgate.netnih.govnews-medical.net. This continuous exploration aims to identify compounds that not only maintain or enhance the desired RARβ2 agonistic activity but also possess favorable pharmacokinetic and pharmacodynamic profiles suitable for therapeutic applications.

Contribution of this compound Research to Fundamental Scientific Understanding

This compound has significantly contributed to the fundamental understanding of retinoid receptor biology and its broader implications in cellular processes. As a highly isoform-selective RARβ2 agonist, it serves as an invaluable pharmacological research tool, enabling scientists to precisely modulate RARβ2 activity and dissect its specific roles, even among nuclear receptor isoforms with identical ligand-binding domains researchgate.netnih.govscbt.com.

Its application has provided new insights into the molecular mechanisms of action of RARβ, particularly in the context of cell differentiation. For example, studies utilizing this compound have revealed that RARβ2 activation can repress neuronal differentiation in mouse embryonic stem cells, while its inhibition can enhance the efficiency of neuronal differentiation nih.gov. This understanding is crucial for potential applications in regenerative medicine and neurodegenerative diseases. Furthermore, this compound has been instrumental in exploring how retinoids influence critical differentiation and morphogenetic events during the development of the vertebrate limb apexbt.com. It has also been used in research to clarify the distinct roles of peroxisome proliferator-activated receptor and retinoic acid receptor in the regulation of CYP26 .

Dissemination and Collaborative Opportunities in this compound Research

The research surrounding this compound has been widely disseminated through publications in peer-reviewed scientific journals, facilitating the sharing of knowledge within the global scientific community researchgate.netnih.govdrugbank.comnih.govapexbt.comnih.gov. This open publication fosters collaborative opportunities by making detailed research findings accessible to a broad audience of researchers.

The trajectory from this compound's initial discovery via functional high-throughput screening to the subsequent optimization and development of improved analogs like AC-261066 inherently demonstrates the collaborative nature of drug discovery and development researchgate.netnih.govdrugbank.comnih.govnews-medical.net. Such processes often involve interdisciplinary teams spanning chemistry, biology, pharmacology, and clinical research. The potential for drug repurposing, as suggested by its negative correlation with POCD and its role as an adjuvant for immune checkpoint inhibitors, further broadens the scope for collaboration across different therapeutic areas mdpi.comnih.gov. The insights gained from this compound research, particularly regarding the generation of neurons from embryonic stem cells, open avenues for collaborative ventures in cell replacement therapies and the treatment of neurodegenerative disorders nih.gov.

Interactive Data Tables

Here are some key data points related to this compound:

Table 1: this compound Receptor Selectivity

| Receptor Isoform | pEC50 Value | Selectivity (vs. other retinoid receptors) | Source |

| RARβ2 | 6.9 | 100-fold | medchemexpress.com |

| RARβ1 | 5.7 | - | |

| RARα | 5.6 | - |

Table 2: this compound Basic Chemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 310.437 | g/mol | |

| Hydrogen Bond Donor | 1 | Count | |

| Hydrogen Bond Acceptor | 1 | Count | |

| Rotatable Bonds | 9 | Count | |

| Polar Surface Area | 37.3 | Ų | |

| logP | 6.0 | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。